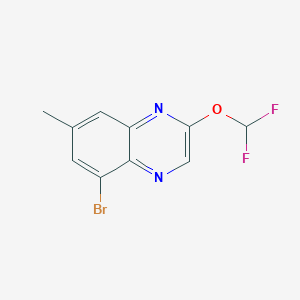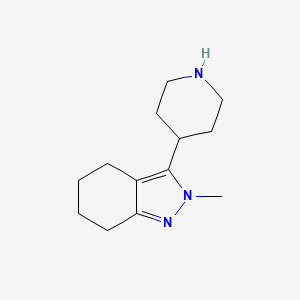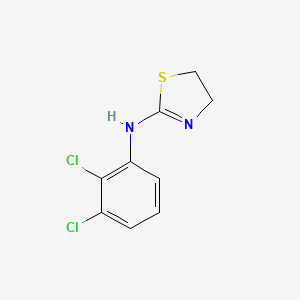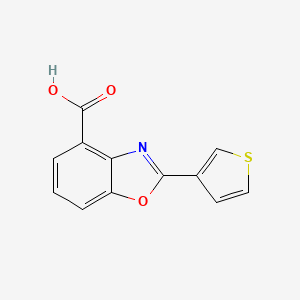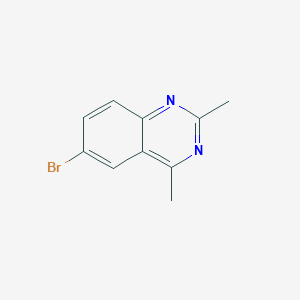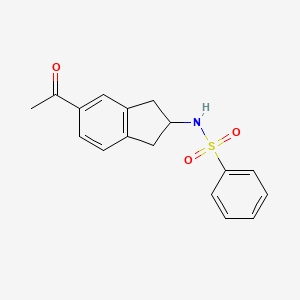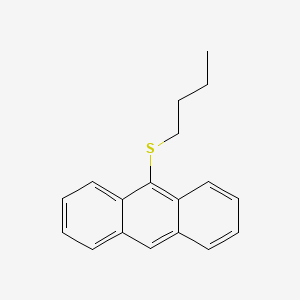
9-butylsulfanyl-anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-butylsulfanyl-anthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a butylthio group at the 9th position of the anthracene structure. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties, making them relevant in various scientific and industrial applications .
准备方法
The synthesis of anthracene, 9-(butylthio)- typically involves the introduction of a butylthio group to the anthracene core. One common method is the Friedel–Crafts alkylation reaction, where anthracene is reacted with butylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial production methods for anthracene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
化学反应分析
9-butylsulfanyl-anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracene derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces dihydroanthracene derivatives .
科学研究应用
9-butylsulfanyl-anthracene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Anthracene derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Some anthracene derivatives are used in photodynamic therapy for cancer treatment.
Industry: Anthracene derivatives are used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
作用机制
The mechanism of action of anthracene, 9-(butylthio)- involves its interaction with molecular targets and pathways within cells. For example, in photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. This process involves the activation of specific molecular pathways, including those related to oxidative stress and apoptosis .
相似化合物的比较
9-butylsulfanyl-anthracene can be compared with other anthracene derivatives such as:
9-Phenylanthracene: This compound has a phenyl group at the 9th position and is used in similar applications, including OLEDs and OFETs.
9,10-Diphenylanthracene: This derivative has phenyl groups at both the 9th and 10th positions and is known for its high fluorescence quantum yield, making it useful in photophysical studies.
Anthraquinone: This oxidized form of anthracene is widely used in the dye industry and has significant biological activities.
The uniqueness of anthracene, 9-(butylthio)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other anthracene derivatives .
属性
CAS 编号 |
74851-72-2 |
|---|---|
分子式 |
C18H18S |
分子量 |
266.4 g/mol |
IUPAC 名称 |
9-butylsulfanylanthracene |
InChI |
InChI=1S/C18H18S/c1-2-3-12-19-18-16-10-6-4-8-14(16)13-15-9-5-7-11-17(15)18/h4-11,13H,2-3,12H2,1H3 |
InChI 键 |
XXVQZEJEOZMSHY-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=C2C=CC=CC2=CC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclohexyl-4-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B8590016.png)
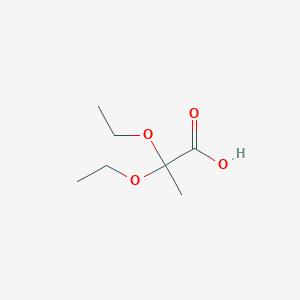
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl fluoride](/img/structure/B8590022.png)
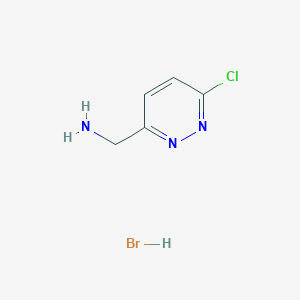

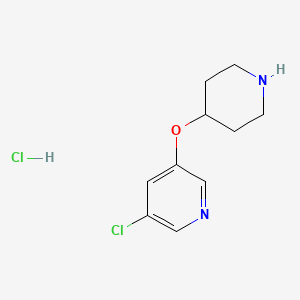
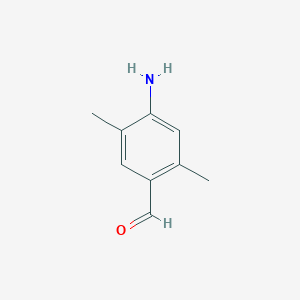
![2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl formate](/img/structure/B8590075.png)
